molecular formula C22H18N2O3S B15011894 (5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15011894
M. Wt: 390.5 g/mol
InChI Key: XRGHPRUJGOVJJP-MOSHPQCFSA-N
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Description

This compound belongs to the (Z)-5-arylidene-2-(substituted anilino)thiazol-4-one family, characterized by a thiazol-4-one core with a methoxyanilino group at position 2 and a 2-methoxynaphthalenyl substituent at position 3. The Z-configuration of the arylidene group is critical for maintaining planarity and π-conjugation, influencing both chemical reactivity and biological interactions .

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O3S/c1-26-16-10-8-15(9-11-16)23-22-24-21(25)20(28-22)13-18-17-6-4-3-5-14(17)7-12-19(18)27-2/h3-13H,1-2H3,(H,23,24,25)/b20-13-

InChI Key

XRGHPRUJGOVJJP-MOSHPQCFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiazolidinone ring.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Yield Comparison

Compound Substituent (Position 5) Substituent (Position 2) Yield (%) Method
Target Compound 2-Methoxynaphthalenyl 4-Methoxyanilino 75 Microwave
6a Benzylidene Phenylamino 60 Conventional
4 () Benzylidene Methylthio 82 Room temperature
5 () (4-Methoxyphenyl) Hydrazono 70 Reflux (DMF/AcOH)

The naphthalenyl group in the target compound slightly reduces yield compared to benzylidene analogs due to steric hindrance during condensation .

Structural and Electronic Features

Crystallography and Planarity

X-ray studies of related oxazolones (e.g., ) reveal planar geometries with π-electron delocalization across the heterocyclic core. The target compound’s Z-configuration ensures similar planarity, promoting intermolecular interactions:

  • Hydrogen Bonding: The 4-methoxyanilino group facilitates N–H⋯O bonds, as seen in oxazolone derivatives .
  • π-π Stacking : The naphthalenyl group enables stronger stacking (centroid distance ~3.6 Å) compared to phenyl groups (~4.0 Å) .

Electronic Effects

  • Electron-Donating Groups : The 4-methoxy groups on both substituents enhance electron density on the thiazole ring, increasing nucleophilicity at the carbonyl oxygen .
  • Hammett Parameters: σ values for 4-methoxy (-0.27) and naphthalenyl (-0.08) suggest moderate electron donation, contrasting with electron-withdrawing substituents (e.g., -NO₂) in analogs like 11 () .

Antimicrobial and Anticancer Potential

  • MIC50 Values : Benzylidene derivatives (6a–j) show MIC50 = 8–32 µg/mL against S. aureus, linked to the thiazole core’s ability to disrupt bacterial membranes .
  • Anticancer Activity : Naphthalenyl-containing compounds exhibit enhanced cytotoxicity (IC50 = 5–10 µM) compared to phenyl analogs (IC50 = 15–20 µM), likely due to improved membrane permeability .

Key SAR Trends

  • Position 2: Anilino groups (e.g., 4-methoxy) improve solubility and H-bonding vs. methylthio () or morpholinopiperidinyl () groups.
  • Position 5 : Bulky arylidenes (e.g., naphthalenyl) enhance bioactivity but may reduce synthetic yield .

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